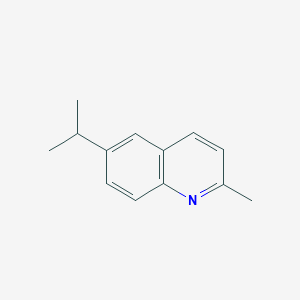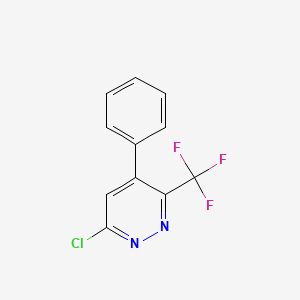![molecular formula C20H21N3O B8686173 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8686173.png)
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole is a complex organic compound that features a piperazine ring substituted with a phenyl group and a 1,3-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole typically involves the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group.
Formation of the piperazine ring: This can be done through the reaction of ethylenediamine with appropriate dihalides or through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxazole N-oxides.
Reduction: This can reduce the oxazole ring to oxazoline or other reduced forms.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to oxazole N-oxides, while reduction can produce oxazoline derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interactions of piperazine and oxazole derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic compounds and as a building block for materials science applications.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can interact with biological systems through hydrogen bonding and other non-covalent interactions, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound also contains oxazole rings and phenyl groups but differs in its overall structure and properties.
Imidazole Derivatives: These compounds share some structural similarities with oxazole derivatives but have different nitrogen positioning and chemical properties.
Uniqueness
5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole is unique due to its combination of a piperazine ring with an oxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H21N3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
5-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole |
InChI |
InChI=1S/C20H21N3O/c1-3-7-17(8-4-1)19-15-21-20(24-19)16-22-11-13-23(14-12-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
Clave InChI |
VTOQRROVVPDIIF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Solubilidad |
40 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8686156.png)



